molecular formula C11H11N3O3S B2757477 (5-Methylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797741-23-1

(5-Methylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No.: B2757477
CAS No.: 1797741-23-1
M. Wt: 265.29
InChI Key: ORMAEUHQXOVKFG-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a complex organic compound that features both isoxazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure makes it a subject of interest in various fields, including synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the isoxazole and thiazole intermediates:

    Isoxazole Intermediate: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Thiazole Intermediate: The thiazole ring is often prepared through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

These intermediates are then coupled through a nucleophilic substitution reaction, where the thiazole derivative reacts with an azetidinone precursor under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the azetidinone ring, potentially opening it to form linear amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group yields alcohols or ketones, while nucleophilic substitution can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Chemistry

In synthetic chemistry, (5-Methylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is used as a building block for more complex molecules

Biology and Medicine

The compound’s heterocyclic rings are known for their biological activity. Research has shown that derivatives of isoxazole and thiazole exhibit antimicrobial, antifungal, and anti-inflammatory properties. Therefore, this compound is studied for its potential therapeutic applications, including as a lead compound in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The biological activity of (5-Methylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is primarily due to its interaction with specific molecular targets. The isoxazole and thiazole rings can bind to enzymes and receptors, modulating their activity. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects. The exact mechanism involves the formation of stable complexes with the active sites of these enzymes, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    (5-Methylisoxazol-3-yl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone: This compound features a benzothiazole ring instead of a thiazole ring, which can alter its biological activity and chemical reactivity.

    (5-Methylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone: This variant has an ethanone group instead of a methanone group, affecting its physical and chemical properties.

Uniqueness

(5-Methylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is unique due to its specific combination of isoxazole and thiazole rings, which confer distinct biological activities and chemical reactivity. Its structure allows for diverse modifications, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-7-4-9(13-17-7)10(15)14-5-8(6-14)16-11-12-2-3-18-11/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMAEUHQXOVKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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